Cas no 2089671-47-4 ((3R)-3-fluoropyrrolidine-3-carboxylic acid)
(3R)-3-fluoropyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-3-fluoropyrrolidine-3-carboxylic acid
- (3R)-3-fluoropyrrolidine-3-carboxylic acid
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- Inchi: 1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9)/t5-/m1/s1
- InChI Key: IETFKCHBHKSILW-RXMQYKEDSA-N
- SMILES: N1CC[C@](F)(C(O)=O)C1
(3R)-3-fluoropyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1017-100MG |
(3R)-3-fluoropyrrolidine-3-carboxylic acid |
2089671-47-4 | 95% | 100MG |
¥ 963.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1017-250MG |
(3R)-3-fluoropyrrolidine-3-carboxylic acid |
2089671-47-4 | 95% | 250MG |
¥ 1,537.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1017-500MG |
(3R)-3-fluoropyrrolidine-3-carboxylic acid |
2089671-47-4 | 95% | 500MG |
¥ 2,560.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1017-1G |
(3R)-3-fluoropyrrolidine-3-carboxylic acid |
2089671-47-4 | 95% | 1g |
¥ 3,841.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1017-5G |
(3R)-3-fluoropyrrolidine-3-carboxylic acid |
2089671-47-4 | 95% | 5g |
¥ 11,523.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1017-10G |
(3R)-3-fluoropyrrolidine-3-carboxylic acid |
2089671-47-4 | 95% | 10g |
¥ 19,206.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1017-100mg |
(3R)-3-fluoropyrrolidine-3-carboxylic acid |
2089671-47-4 | 95% | 100mg |
¥963.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1017-250mg |
(3R)-3-fluoropyrrolidine-3-carboxylic acid |
2089671-47-4 | 95% | 250mg |
¥1538.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1017-500mg |
(3R)-3-fluoropyrrolidine-3-carboxylic acid |
2089671-47-4 | 95% | 500mg |
¥2561.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1017-1g |
(3R)-3-fluoropyrrolidine-3-carboxylic acid |
2089671-47-4 | 95% | 1g |
¥3840.0 | 2024-04-22 |
(3R)-3-fluoropyrrolidine-3-carboxylic acid Suppliers
(3R)-3-fluoropyrrolidine-3-carboxylic acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on (3R)-3-fluoropyrrolidine-3-carboxylic acid
Recent Advances in the Application of (3R)-3-fluoropyrrolidine-3-carboxylic acid (CAS: 2089671-47-4) in Chemical Biology and Pharmaceutical Research
The compound (3R)-3-fluoropyrrolidine-3-carboxylic acid (CAS: 2089671-47-4) has recently emerged as a promising scaffold in medicinal chemistry due to its unique structural features and potential biological activities. This fluorinated pyrrolidine derivative has attracted significant attention from researchers working on drug discovery and chemical biology, particularly in the development of enzyme inhibitors and bioactive probes. The presence of both fluorine and carboxylic acid moieties on the pyrrolidine ring offers versatile opportunities for molecular interactions and derivatization, making it a valuable building block for pharmaceutical applications.
Recent studies have demonstrated that (3R)-3-fluoropyrrolidine-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid pyrrolidine core provides conformational constraint, while the fluorine atom can influence both the electronic properties and metabolic stability of resulting molecules. Several research groups have utilized this compound in the development of novel protease inhibitors, particularly targeting enzymes involved in inflammatory and neurodegenerative diseases. The stereochemistry at the 3-position appears crucial for biological activity, with the (R)-enantiomer showing superior binding affinity in many cases.
In synthetic methodology developments, researchers have reported improved routes to access (3R)-3-fluoropyrrolidine-3-carboxylic acid with high enantiomeric purity. A 2023 study published in the Journal of Medicinal Chemistry described an asymmetric synthesis approach starting from commercially available precursors, achieving >99% ee and overall yields of 65-70%. These advances in synthetic accessibility have facilitated broader exploration of this scaffold in drug discovery programs. The compound's physicochemical properties, including its moderate solubility and stability under physiological conditions, make it particularly attractive for medicinal chemistry applications.
Significant progress has been made in understanding the structure-activity relationships of derivatives based on (3R)-3-fluoropyrrolidine-3-carboxylic acid. Recent crystallographic studies have revealed how the fluorine atom participates in unique interactions with target proteins, including C-F···H-N hydrogen bonds and orthogonal dipolar interactions with aromatic residues. These findings, published in ACS Chemical Biology (2024), provide valuable insights for rational drug design using this scaffold. Several pharmaceutical companies have included this compound in their fragment libraries for high-throughput screening campaigns.
Looking forward, (3R)-3-fluoropyrrolidine-3-carboxylic acid continues to show promise as a versatile building block in drug discovery. Ongoing research is exploring its incorporation into covalent inhibitors and PROTAC molecules, leveraging the carboxylic acid functionality for targeted protein degradation. The compound's CAS number (2089671-47-4) has become increasingly prevalent in patent applications, particularly in areas of CNS drug development and anti-inflammatory agents. As synthetic methods continue to improve and our understanding of its molecular interactions deepens, this scaffold is poised to make significant contributions to the development of novel therapeutic agents in the coming years.
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